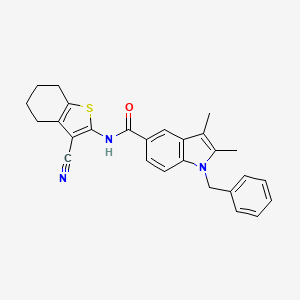![molecular formula C8H10N6O2S B10952901 4-methyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10952901.png)
4-methyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The triazole ring can be synthesized via cycloaddition reactions involving azides and alkynes . The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Nitrating agents: Nitric acid and sulfuric acid.
Catalysts: Palladium on carbon, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The triazole and pyrazole rings can bind to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and exhibit a wide range of biological activities.
Pyrazole derivatives: Known for their versatility in organic synthesis and medicinal chemistry.
Triazole derivatives: Widely used in pharmaceuticals for their antifungal and anticancer properties.
Uniqueness
4-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its structural features, including the presence of both triazole and pyrazole rings along with a nitro group.
Properties
Molecular Formula |
C8H10N6O2S |
|---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
4-methyl-3-[2-(4-nitropyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H10N6O2S/c1-12-7(10-11-8(12)17)2-3-13-5-6(4-9-13)14(15)16/h4-5H,2-3H2,1H3,(H,11,17) |
InChI Key |
BGYSGSAYQSWRES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B10952818.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10952837.png)
![[7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B10952839.png)
![6-bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952841.png)
![4-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952855.png)
![Ethyl 5-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10952861.png)
![2-(2,4-dichlorophenyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}quinoline-4-carboxamide](/img/structure/B10952867.png)
![5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10952879.png)
![N-(2-bromo-4-methylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952885.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10952889.png)
![4-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952893.png)

![N-[1-(dipentylamino)propan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10952899.png)
![(5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10952903.png)
